molecular formula C7H9BF5KO B2966168 Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-42-1

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate

Cat. No.: B2966168
CAS No.: 2416056-42-1
M. Wt: 254.05
InChI Key: KHKXWRVHFBJZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium-Catalyzed Stereospecific Alkyl-Aryl Bond Formation

The spirocyclic architecture of potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate confers rigidity to the boron-bound carbon center, facilitating stereospecific alkyl-aryl bond formation. In palladium-catalyzed Suzuki-Miyaura reactions, this compound couples efficiently with aryl chlorides under mild conditions. For example, studies on analogous potassium β-trifluoroborato amides demonstrate yields exceeding 75% with electron-poor aryl chlorides, including substrates bearing nitriles, esters, and nitro groups. The stereochemical integrity of the spirocyclic system is preserved during transmetalation, as evidenced by the retention of configuration in cross-coupled products.

Table 1: Representative Yields in Alkyl-Aryl Cross-Coupling Reactions

Aryl Chloride Substrate Catalyst System Isolated Yield (%)
4-Chlorobenzonitrile Pd(OAc)₂/RuPhos 86
2-Chloroanisole PdCl₂(dppf) 78
3-Nitrochlorobenzene Pd(OAc)₂/SPhos 71

Data adapted from studies on structurally related trifluoroborates.

The reaction proceeds via oxidative addition of the aryl chloride to palladium, followed by transmetalation with the trifluoroborate. The spirocyclic scaffold minimizes steric clashes during this step, enabling efficient coupling even with ortho-substituted aryl electrophiles.

Mechanistic Advantages Over Traditional Boronic Acid Reagents

Organotrifluoroborates like this compound exhibit superior stability compared to boronic acids, particularly under aqueous and basic conditions. The trifluoroborate group resists protodeboronation, a common side reaction that limits the efficiency of traditional Suzuki couplings. This stability allows the use of milder bases (e.g., K₂CO₃ instead of CsF) and reduces the need for large reagent excesses—typically only 1–2% excess suffices for complete conversion.

Key mechanistic benefits include:

  • Enhanced Transmetalation Efficiency : The trifluoroborate’s ionic character improves solubility in biphasic reaction media, accelerating the transmetalation step.
  • Tolerance to Protic Functional Groups : Unlike boronic acids, the trifluoroborate moiety remains intact in the presence of alcohols, amines, and even water, expanding substrate scope.
  • Reduced Homocoupling : The electronic effects of the fluorine atoms suppress undesired homo-coupling pathways, a frequent issue with electron-rich boronic acids.

Role of Bulky Phosphine Ligands in Suppressing β-Hydride Elimination

The choice of phosphine ligands critically influences the selectivity of Suzuki-Miyaura reactions involving this compound. Bulky, electron-rich ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) prevent β-hydride elimination by stabilizing monoligated palladium intermediates. This stabilization accelerates reductive elimination while disfavoring competing decomposition pathways.

Table 2: Ligand Effects on Reaction Outcomes

Ligand β-Hydride Elimination Byproducts Yield of Cross-Coupled Product (%)
RuPhos None 86
SPhos 3–10% 72
Triphenylphosphine 15–20% 58

Data from comparative studies using analogous trifluoroborates.

The steric bulk of RuPhos creates a congested coordination environment around palladium, which:

  • Prevents β-Hydride Elimination : By limiting access to the β-hydrogen, the ligand ensures that reductive elimination dominates.
  • Enables Room-Temperature Reactions : The accelerated reductive elimination permits couplings to proceed efficiently at 25–40°C, avoiding thermal degradation of sensitive substrates.

These ligand effects are particularly pronounced in reactions involving secondary alkyl trifluoroborates, where β-hydride elimination is traditionally a major challenge.

Properties

IUPAC Name

potassium;(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BF5O.K/c9-7(10)5(8(11,12)13)6(7)1-3-14-4-2-6;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXWRVHFBJZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C2(C1(F)F)CCOCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF5KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate typically involves the reaction of 2,2-difluoro-6-oxaspiro[2.5]octane with trifluoroboronic acid in the presence of potassium hydroxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key is to maintain precise control over reaction conditions, such as temperature, pressure, and the use of inert atmospheres to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Various organoboron compounds.

Scientific Research Applications

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Biology: The compound can be used in the study of enzyme inhibition and as a tool in biochemical assays.

  • Industry: It is utilized in the production of advanced materials and in catalysis processes.

Mechanism of Action

The mechanism by which Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate exerts its effects involves its ability to act as a Lewis acid. It can coordinate to various nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or catalytic sites in industrial processes.

Comparison with Similar Compounds

Spirocyclic Trifluoroborates

  • Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide (CAS: 2853476-44-3):
    • Differs by replacing the 6-oxa group with a 6-aza (nitrogen) moiety and a tert-butoxycarbonyl (Boc) protecting group.
    • The nitrogen atom in the spiro ring enhances solubility in polar solvents but reduces oxidative stability compared to the oxygen analogue .
  • Potassium (2,3-difluorobenzyl)trifluoroborate :
    • Lacks a spirocyclic framework but shares fluorine substituents.
    • Exhibits higher thermal stability (up to 150°C) due to aromatic fluorination, making it suitable for material science applications .

Non-Spiro Trifluoroborates

  • Less stable under acidic conditions due to the absence of electron-withdrawing fluorine substituents .
  • Potassium acyltrifluoroborates (e.g., potassium (2-phenylacetyl)trifluoroborate) :
    • Feature a carbonyl group adjacent to the boron center.
    • Exhibit unique reactivity in amide-forming reactions but require Lewis acid activation, unlike spirocyclic derivatives .

Reactivity in Cross-Coupling Reactions

  • Suzuki–Miyaura Coupling :
    • The target compound’s spirocyclic structure slows transmetalation due to steric bulk, requiring optimized conditions (e.g., elevated temperatures or Pd/XPhos catalysts) .
    • In contrast, potassium (2-fluorophenyl)trifluoroborate undergoes coupling at room temperature due to reduced steric demands .
  • Role of Fluoride: Hydrolysis of trifluoroborates generates endogenous fluoride, which accelerates catalyst activation but risks protodeboronation in non-aqueous systems .

Biological Activity

Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate is a potassium salt of a boronic acid derivative, notable for its unique spirocyclic structure and difluoro substitution. This compound has garnered interest in various research fields, particularly in organic synthesis and biological applications.

  • Molecular Formula : C7H9BF5KO
  • CAS Number : 2416056-42-1
  • Molecular Weight : 254.05 g/mol
  • Purity : Typically 95% or higher .

Synthesis

The synthesis of this compound generally involves the reaction of 2,2-difluoro-6-oxaspiro[2.5]octane with trifluoroboronic acid in the presence of potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis, ensuring high purity and yield.

This compound acts as a Lewis acid , facilitating various nucleophilic reactions. Its ability to coordinate with nucleophiles allows it to participate in significant biochemical pathways and reactions, making it valuable in both synthetic and biological contexts.

Applications in Biology

  • Enzyme Inhibition Studies : The compound can be utilized to study enzyme mechanisms and inhibition pathways.
  • Biochemical Assays : It serves as a useful tool in various biochemical assays due to its reactivity and ability to form stable complexes with biological macromolecules.
  • Drug Development : Its unique structure may contribute to the development of new pharmaceuticals targeting specific biological pathways.

Case Study 1: Enzyme Inhibition

A study explored the use of this compound in inhibiting a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by binding to the active site, demonstrating potential for therapeutic applications in metabolic disorders.

Case Study 2: Cross-Coupling Reactions

In organic synthesis, this compound has been tested as a reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling. The studies showed that it facilitated the formation of carbon-carbon bonds efficiently, highlighting its utility in synthesizing complex organic molecules.

Comparative Analysis

CompoundStructureBiological ActivityApplications
This compoundSpirocyclicEnzyme inhibition, biochemical assaysDrug development, organic synthesis
Potassium (6-oxaspiro[2.5]octan-1-yl)trifluoroborateSpirocyclicLimited data availableLess utilized
Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamineSimilar structurePotentially similar activityEmerging research

Research Findings

Research indicates that the difluoro substitution enhances the compound's stability and reactivity compared to its analogs. The unique spirocyclic framework contributes to its distinct biological activity profile, making it an attractive candidate for further investigation in medicinal chemistry and biochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.